molecular formula C13H28N2O B029103 N-Nitroso-N-methyl-N-dodecylamine CAS No. 55090-44-3

N-Nitroso-N-methyl-N-dodecylamine

Cat. No.: B029103
CAS No.: 55090-44-3
M. Wt: 228.37 g/mol
InChI Key: QPUKANZXOGADOB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Nitroso-N-methyl-N-dodecylamine (Nmdda) is a nitroso compound

Mode of Action

As a nitroso compound, it may undergo metabolic activation to form reactive species capable of alkylating DNA and proteins . This can lead to mutations and other forms of DNA damage, potentially contributing to carcinogenic effects.

Action Environment

Nmdda has been detected in personal care products, such as shampoos and conditioners, and household cleaning products, such as dishwashing liquids and surface cleaners . Environmental factors such as the presence of other chemicals, pH, temperature, and light exposure can influence the stability and reactivity of Nmdda. For example, nitroso compounds can form as a result of the reaction of nitrite with amine compounds .

Preparation Methods

The synthesis of 1-Dodecanamine, N-methyl-N-nitroso- typically involves the nitrosation of N-methyl-1-dodecanamine. This reaction is carried out using nitrosating agents such as sodium nitrite (NaNO₂) in the presence of an acid, usually hydrochloric acid (HCl). The reaction conditions must be carefully controlled to avoid the formation of unwanted by-products .

Industrial production methods for nitrosamines, including 1-Dodecanamine, N-methyl-N-nitroso-, often involve similar nitrosation reactions but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

1-Dodecanamine, N-methyl-N-nitroso- undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Dodecanamine, N-methyl-N-nitroso- has several applications in scientific research:

Comparison with Similar Compounds

1-Dodecanamine, N-methyl-N-nitroso- can be compared with other nitrosamines such as:

    N-Nitrosodimethylamine (NDMA): Known for its high carcinogenic potential.

    N-Nitrosodiethylamine (NDEA): Another potent carcinogen.

    N-Nitrosomethylphenylamine (NMPA): Known for its genotoxic effects.

Compared to these compounds, 1-Dodecanamine, N-methyl-N-nitroso- has a longer alkyl chain, which may influence its physical properties and biological activity. Its unique structure makes it a valuable compound for studying the effects of nitrosamines with varying alkyl chain lengths .

Properties

IUPAC Name

N-dodecyl-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2O/c1-3-4-5-6-7-8-9-10-11-12-13-15(2)14-16/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUKANZXOGADOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021000
Record name N-Nitroso-N-methyl-N-dodecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55090-44-3
Record name N-Methyl-N-nitroso-1-dodecanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55090-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitrosomethyldodecylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055090443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitroso-N-methyl-N-dodecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-N-nitroso-1-dodecanamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU5MN48QBF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-Nitrosomethyldodecylamine interact with its target and what are the downstream effects?

A: N-Nitrosomethyldodecylamine (NMDA) exerts its carcinogenic effects primarily through DNA methylation. [, ] After metabolic activation, it forms reactive electrophiles that bind to DNA bases, primarily forming 7-methylguanine and O6-methylguanine adducts. [] These adducts can interfere with DNA replication and repair, leading to mutations and ultimately contributing to tumor development. The specific site of hydroxylation on NMDA influences its target organ specificity. []

Q2: What is the relationship between the structure of aliphatic nitrosomethylalkylamines and their organ specificity for carcinogenicity?

A: Research shows a correlation between the length of the aliphatic chain in nitrosomethylalkylamines and their target organs for tumor formation. [, ] For example, N-Nitrosodimethylamine (NDMA) and N-nitrosoethylmethylamine (NEMA), with shorter chains, primarily target the liver. [] NMDA, with its longer dodecyl chain, preferentially induces urinary bladder tumors. [, , ] While DNA methylation plays a role in the carcinogenicity of shorter chain homologues, it alone cannot explain the organ specificity observed with longer chains like NMDA. [, ] This suggests other mechanisms, potentially involving different metabolic pathways or interactions with specific cellular targets, might be at play.

Q3: Are there methods for the early detection of bladder cancer induced by NMDA in experimental models?

A: Yes, urine cytology has proven to be a valuable tool for the early detection of bladder cancer in rats exposed to NMDA. [] Studies have shown detectable changes in the morphology of exfoliated transitional cells in the urine of NMDA-treated rats as early as 8 weeks into exposure. [] These changes progress to noticeable atypia and ultimately the presence of malignant cells, all detectable through urine cytology, highlighting its potential for early diagnosis and monitoring in experimental settings.

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